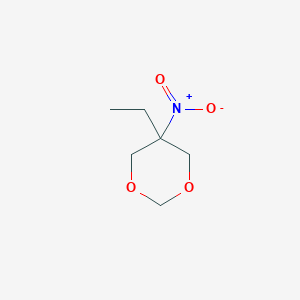METHANONE](/img/structure/B5252579.png)
[4-(2-METHYLPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a thienylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 2-Methylphenyl Group: The piperazine ring is then substituted with a 2-methylphenyl group through a nucleophilic substitution reaction.
Attachment of Thienylmethanone Moiety: The final step involves the attachment of the thienylmethanone moiety to the substituted piperazine ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern and the presence of both piperazine and thienylmethanone moieties
Propiedades
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-5-3-4-6-16(13)18-7-9-19(10-8-18)17(20)15-11-14(2)21-12-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYQRZDJFUHPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
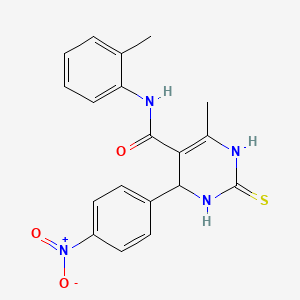
![1-(5-chloro-2-methylphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B5252504.png)
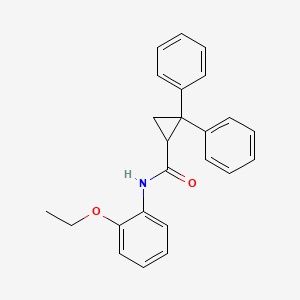

![[2-(4-Nitrophenyl)-2-oxoethyl] 5-oxopyrrolidine-2-carboxylate](/img/structure/B5252519.png)
![N-benzyl-N-(2-hydroxyethyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5252529.png)

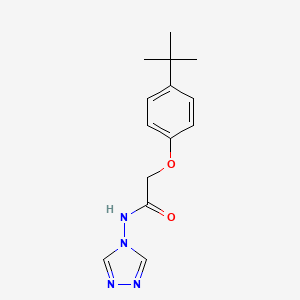
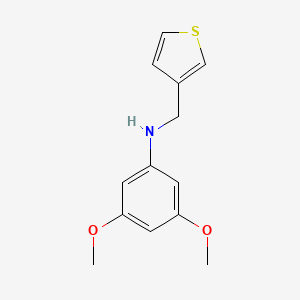
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5252566.png)
![N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(3-methylpyrazol-1-yl)acetamide](/img/structure/B5252571.png)
![4-{5-[(4-methoxy-3-nitrobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5252590.png)
